molecular formula C6H12O6 B12390603 D-Fructose-13C,d2-1

D-Fructose-13C,d2-1

Cat. No.: B12390603
M. Wt: 183.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UFFNAFTLSA-N
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Description

D-Fructose-13C,d2-1 is a stable isotope-labeled derivative of D-fructose, a naturally occurring monosaccharide. The compound is enriched with carbon-13 (13C) and deuterium (d2) at specific positions, enabling its use as a tracer in metabolic flux analysis (MFA), nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic studies. Isotopic labeling minimizes interference with biological systems while allowing precise tracking of metabolic pathways .

Its molecular formula is inferred as C6H10D2O6 with a molecular weight of approximately 186.13 g/mol (adjusted for isotopic substitution) .

Properties

Molecular Formula

C6H12O6

Molecular Weight

183.16 g/mol

IUPAC Name

(3S,4R,5R)-1,1-dideuterio-1,3,4,5,6-pentahydroxy(113C)hexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i2+1D2

InChI Key

BJHIKXHVCXFQLS-UFFNAFTLSA-N

Isomeric SMILES

[2H][13C]([2H])(C(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C,d2-1 involves the incorporation of stable isotopes of carbon-13 and deuterium into the D-Fructose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that contains the desired isotopic labels and then convert it to D-Fructose through a series of chemical reactions. The reaction conditions typically involve the use of specific catalysts and controlled environments to ensure the incorporation of the isotopes at the correct positions .

Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves large-scale synthesis using labeled precursors and advanced purification techniques to obtain high-purity this compound. The production is carefully monitored to ensure the consistency and quality of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-Fructose-13C,d2-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the metabolic pathways and the behavior of the labeled compound in different environments .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of D-Glucaric acid, while reduction can produce D-Sorbitol .

Scientific Research Applications

D-Fructose-13C,d2-1 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Fructose-13C,d2-1 involves its incorporation into metabolic pathways where it behaves similarly to natural D-Fructose. The labeled isotopes allow researchers to track the movement and transformation of the compound within biological systems. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway .

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below compares D-Fructose-13C,d2-1 with other isotope-labeled fructoses and related carbohydrates:

Compound Molecular Formula Molecular Weight (g/mol) Isotopic Labels Key Applications References
This compound C6H10D2O6 ~186.13 13C (1 position), d2 Metabolic tracing, NMR
D-Fructose-13C4 C2(13C4)H12O6 184.13 13C (4 positions) 13C-MFA, isotope dilution
D-Fructose-13C6 13C6H12O6 186.11 13C (all 6 carbons) High-precision NMR/MS
D-Glucosamine-1-13C HCl C6H12(13C)NO5·HCl 221.61 13C (C-1 position) Glycosylation studies

Key Observations :

  • Isotopic Purity: D-Fructose-13C6 achieves >95% isotopic purity (HPLC), making it ideal for quantitative studies requiring minimal background noise .
  • Metabolic Stability: Deuterium labeling in this compound may alter pharmacokinetics compared to non-deuterated analogs, as deuterium can slow metabolic reactions (kinetic isotope effect) .
  • Positional Specificity : Unlike D-Fructose-13C4 and D-Fructose-13C6, which have uniform 13C labeling, this compound targets specific positions, enabling site-specific pathway analysis .
(i) Metabolic Flux Analysis (MFA)
  • This compound : Suitable for tracing fructose metabolism in glycolysis and the pentose phosphate pathway. Dual labeling allows simultaneous tracking of carbon and hydrogen fluxes .
  • D-Fructose-13C6 : Provides comprehensive carbon tracing but lacks hydrogen-specific data. Used in studies requiring full carbon backbone analysis .
(ii) NMR Spectroscopy
  • This compound : Deuterium reduces spin-spin coupling in 13C-NMR, simplifying spectral resolution at labeled positions .
  • D-Fructose-13C4 : Partial labeling may result in overlapping peaks, limiting utility in complex mixtures .

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